2-PentenaMide, 3-Methyl-
Description
The compound 2,4-Pentadienamide, 3-Methyl- (CAS No. 64732-52-1) is an amide derivative featuring a five-carbon chain with conjugated double bonds at positions 2 and 4 and a methyl substituent at position 3 . The compound is listed in chemical supplier databases, indicating niche industrial or research uses, though specific biological or physicochemical properties remain undocumented in the provided evidence .
Properties
CAS No. |
102153-96-8 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.15764 |
Synonyms |
2-PentenaMide, 3-Methyl- |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanisms
The reactivity of 2-Pentenamide, 3-Methyl- can be attributed to its functional groups. The following mechanisms are noteworthy:
-
Nucleophilic Addition : The carbonyl carbon in the amide can undergo nucleophilic attack by various nucleophiles, leading to diverse products.
-
Radical Reactions : Under certain conditions, radical intermediates can form, particularly when exposed to radical initiators such as peroxides or UV light.
2.3.1 Silver-Catalyzed Cascade Cyclization
Recent studies have demonstrated a silver-catalyzed cascade cyclization involving N-aryl-4-pentenamides, which includes derivatives of 2-Pentenamide, 3-Methyl-. This reaction leads to the formation of γ-lactam-substituted quinone derivatives. The optimized conditions for this reaction are summarized in the following table:
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| Ag₂O | K₂S₂O₈ | CH₃CN/H₂O (1:1) | 72 |
| Ag₂O | K₂S₂O₈ | DCM | 33 |
| Ag₂O | K₂S₂O₈ | DMSO | 34 |
This reaction showcases the versatility of 2-Pentenamide, 3-Methyl- in forming complex structures through cascade processes .
2.3.2 Hydroformylation Reactions
Another significant reaction involving pentenamides is hydroformylation, where alkenes are converted into aldehydes using a mixture of hydrogen and carbon monoxide in the presence of a catalyst. This process can lead to the formation of valuable aldehyde intermediates that can be further transformed into alcohols or acids.
Radical Mechanisms
Experimental studies indicate that reactions involving radical intermediates are crucial for understanding the behavior of 2-Pentenamide, 3-Methyl-. For instance, reactions conducted without silver catalysts yielded lower conversions, suggesting that radical mechanisms play a significant role in these transformations .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group and Structural Analogues
(a) 3-Methyl-2,4-pentanedione (CAS 815-57-6)
- Structure : A diketone with methyl branching at position 3 and ketone groups at positions 2 and 4.
- Molecular Formula : C₆H₁₀O₂.
- Key Features : The dual ketone groups enhance electrophilic reactivity, making it useful in organic synthesis (e.g., cyclization reactions). Unlike the amide group in 2,4-Pentadienamide, diketones are more prone to nucleophilic attacks .
(b) 2-Methyl-3-pentanol (CAS 565-67-3)
- Structure : A branched alcohol with a hydroxyl group at position 3 and a methyl group at position 2.
- Molecular Formula : C₆H₁₄O.
- Physical Properties: Density ranges from 804.35 kg/m³ (308.15 K) to 813.09 kg/m³ (298.15 K), indicating moderate polarity .
(c) 3-Butenamide, 2-Methyl-N-phenyl- (CAS 80188-12-1)
Physical and Chemical Properties
Key Observations:
Reactivity : Diketones (e.g., 3-Methyl-2,4-pentanedione) exhibit higher electrophilicity than amides due to dual carbonyl groups, whereas amides are more stable and participate in hydrogen bonding .
Solubility: Alcohols like 2-Methyl-3-pentanol are water-miscible, while amides and ketones may show variable solubility depending on substituents .
Applications : Methyl-substituted ketones (e.g., 3-Penten-2-one, 4-methyl-) are common in fragrance industries, whereas amides are often utilized in pharmaceuticals or agrochemicals .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3-Methyl-2-pentenamide, and how can structural ambiguity be minimized?
Use nuclear magnetic resonance (NMR) for stereochemical analysis, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. To reduce ambiguity, cross-validate data with computational simulations (e.g., density functional theory) and compare results against reference spectra from authoritative databases like NIST .
Q. How should synthesis protocols for 3-Methyl-2-pentenamide be designed to ensure reproducibility?
Document variables such as solvent polarity, reaction temperature, and catalyst loading. Use fractional factorial experiments to isolate critical parameters. Validate reproducibility by replicating reactions across independent labs and comparing yields/purity via high-performance liquid chromatography (HPLC) .
Q. What are the best practices for preparing and storing 3-Methyl-2-pentenamide samples to prevent degradation?
Store samples in inert atmospheres (e.g., argon) at sub-zero temperatures. Include detailed buffer composition and concentration data in protocols. For kinetic studies, use time-stamped aliquots and stability assays under varying pH/temperature conditions .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of 3-Methyl-2-pentenamide be resolved?
Conduct systematic meta-analyses of existing data, identifying methodological differences (e.g., solvent systems, measurement techniques). Replicate conflicting experiments under controlled conditions and apply statistical tests (e.g., ANOVA) to isolate variables. Triangulate findings with computational solubility parameters (e.g., Hansen solubility models) .
Q. What strategies are effective for elucidating reaction mechanisms involving 3-Methyl-2-pentenamide under catalytic conditions?
Combine kinetic isotope effects (KIE) with in-situ spectroscopic monitoring (e.g., Raman or UV-Vis). Use labeled isotopes (e.g., deuterium) to track intermediate formation. Validate mechanisms with quantum mechanical calculations (e.g., transition state modeling) .
Q. How can computational modeling predict 3-Methyl-2-pentenamide’s behavior in novel reactions?
Integrate molecular dynamics (MD) simulations with experimental kinetic data to model reaction pathways. Validate predictions using small-scale exploratory syntheses and compare outcomes with theoretical intermediates .
Methodological & Data Analysis Questions
Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies of 3-Methyl-2-pentenamide derivatives?
Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use bootstrap resampling to assess confidence intervals and hierarchical clustering to identify structure-activity relationships (SAR). Cross-validate with orthogonal assays (e.g., cell viability vs. enzymatic activity) .
Q. How should researchers address unreported variables when replicating published synthetic procedures?
Conduct sensitivity analyses on parameters like stirring rate and humidity. Use design of experiments (DoE) to identify latent factors. Publish negative results and procedural deviations in open-access repositories to improve transparency .
Publication & Collaboration Guidelines
Q. What are the best practices for presenting spectral data of 3-Methyl-2-pentenamide in publications?
Include raw spectral files (e.g., JCAMP-DX formats) in supplementary materials. Annotate key peaks in NMR/IR spectra and provide calibration details for MS. Avoid overcrowding figures with structures; use tables for comparative data (e.g., coupling constants) .
Q. How can interdisciplinary teams adapt toxicological frameworks to assess 3-Methyl-2-pentenamide’s safety profile?
Leverage structure-toxicity relationships from analogous amides. Combine in vitro assays (e.g., Ames test) with in silico toxicity prediction tools (e.g., ProTox-II). Cross-reference results with regulatory databases (e.g., EPA ToxCast) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
